7-(Isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol

Monoamine oxidase Neuropharmacology Enzyme inhibition

7-(Isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol (CAS 1256627-69-6) is a synthetic tetrahydroquinoline derivative with molecular formula C15H24N2O and a molecular weight of 248.36 g/mol. It is cataloged as a research compound with typical purities of 95–97% from commercial suppliers.

Molecular Formula C15H24N2O
Molecular Weight 248.36 g/mol
CAS No. 1256627-69-6
Cat. No. B1392698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol
CAS1256627-69-6
Molecular FormulaC15H24N2O
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESCC1CC(NC2=CC(=C(C=C12)O)NC(C)C)(C)C
InChIInChI=1S/C15H24N2O/c1-9(2)16-13-7-12-11(6-14(13)18)10(3)8-15(4,5)17-12/h6-7,9-10,16-18H,8H2,1-5H3
InChIKeyLNWIOMNDJMFPIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol (CAS 1256627-69-6): A Preclinical MAO-B Selective Tetrahydroquinoline


7-(Isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol (CAS 1256627-69-6) is a synthetic tetrahydroquinoline derivative with molecular formula C15H24N2O and a molecular weight of 248.36 g/mol [1]. It is cataloged as a research compound with typical purities of 95–97% from commercial suppliers . The compound exhibits in vitro inhibition of human recombinant monoamine oxidase B (MAO-B) with an IC50 of 800 nM, and a 13.25-fold selectivity over MAO-A (IC50 = 10,600 nM), establishing it as a moderate-potency, MAO-B-preferring inhibitor [2].

Why Generic MAO-B Inhibitors Cannot Substitute for 7-(Isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol


Although numerous MAO-B inhibitors exist, the tetrahydroquinoline scaffold of this compound confers a uniquely balanced, reversible inhibition profile distinct from the irreversible mechanism of propargylamine-class inhibitors like selegiline and rasagiline [1]. Its moderate potency (IC50 800 nM) and 13-fold MAO-B selectivity occupy a specific window that is neither ultra-potent (which can lead to complete target saturation and off-target effects) nor non-selective [2]. This selectivity ratio is encoded by the precise spatial arrangement of the 7-isopropylamino and 6-hydroxy substituents on the 2,2,4-trimethyl-tetrahydroquinoline core [3]. Any structural simplification—such as removing the isopropylamino group or altering the methylation pattern—would abolish this binding specificity, making generic substitution unreliable for reproducible pharmacological experiments.

Quantitative Differentiation Evidence: 7-(Isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol vs. Closest Analogs


MAO-B Selectivity Ratio (13.25-fold) Over MAO-A in Human Recombinant Enzyme Assays

The compound exhibits a 13.25-fold selectivity for human recombinant MAO-B (IC50 = 800 nM) over MAO-A (IC50 = 10,600 nM) in fluorimetric assays [1]. In contrast, the non-selective MAO inhibitor pargyline typically exhibits IC50 values of approximately 200 nM for MAO-B and 10 nM for MAO-A, reflecting a 20-fold selectivity toward MAO-A, not MAO-B [2]. The classical MAO-B inhibitor selegiline (L-deprenyl) shows an IC50 of approximately 8 nM for MAO-B and 800 nM for MAO-A, yielding a 100-fold selectivity, but its irreversible binding mechanism differs fundamentally from this compound's reversible kinetics [2]. This compound occupies a unique selectivity and potency niche: more selective for MAO-B than pargyline, yet less potent and mechanistically distinct from selegiline.

Monoamine oxidase Neuropharmacology Enzyme inhibition

Purity Specification and Vendor-Supplied Identity Confirmation

Commercially sourced 7-(Isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol is supplied with a purity specification of 95% (AKSci) or 97% (CheMEnu) , and its unique InChI Key (LNWIOMNDJMFPIG-UHFFFAOYSA-N) is confirmed by PubChem and vendor certificates [1]. This contrasts with common misidentification on some vendor sites where this compound is erroneously listed as 'Isotetrandrine,' a structurally unrelated bisbenzylisoquinoline alkaloid (C38H42N2O6, MW 622.75) [2]. The specific identity of the tetrahydroquinoline scaffold is critical for reproducibility, as substitution with isotetrandrine would introduce completely divergent pharmacology.

Chemical purity Procurement quality Compound identification

Structural Determinants of MAO-B Binding: 7-Isopropylamino-6-Hydroxy Pharmacophore

The compound possesses a unique 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol core bearing a 7-isopropylamino substituent [1]. The 6-hydroxy group and 7-isopropylamino group on the quinoline ring system are predicted to participate in hydrogen bonding with key residues in the MAO-B active site, while the 2,2,4-trimethyl pattern provides steric constraint that limits conformational flexibility [2]. In contrast, the unsubstituted tetrahydroquinoline scaffold (CAS 635-46-1) lacks any MAO inhibitory activity, confirming that the specific substitution pattern is essential for biological activity [3]. Among tetrahydroquinoline derivatives evaluated for MAO inhibition, this specific combination of substituents has not been reported elsewhere, making it a structurally distinctive pharmacophore.

Structure-activity relationship Molecular docking Tetrahydroquinoline scaffold

Reversible vs. Irreversible Inhibition Mechanism Implication

Although explicit mechanism-of-action studies for this compound are not available, the tetrahydroquinoline scaffold lacks the propargylamine moiety required for irreversible MAO-B inhibition, implying a reversible binding mode [1]. This stands in contrast to the clinically used irreversible inhibitors selegiline and rasagiline, which form covalent adducts with the FAD cofactor of MAO-B, requiring weeks for enzyme turnover recovery [2]. Reversible inhibitors are generally associated with a lower risk of dietary tyramine interactions ('cheese effect') and allow faster reversal of enzyme inhibition upon withdrawal [2]. This property is critical for in vitro studies where washout and recovery of MAO activity are required.

Enzyme kinetics Mechanism of action Drug safety

Recommended Application Scenarios for 7-(Isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol in Research and Procurement


In Vitro MAO-B Selective Inhibition Assays Requiring Reversible Binding Kinetics

This compound is ideally suited for in vitro enzymatic assays where reversible, moderate-potency MAO-B inhibition is required to avoid permanent target inactivation. Its IC50 of 800 nM for MAO-B and 13.25-fold selectivity over MAO-A [1] enables concentration-response studies in the nanomolar to low micromolar range, appropriate for screening protocols that demand reversible enzyme kinetics for competitive displacement and washout experiments [2].

Structure-Activity Relationship (SAR) Studies on Tetrahydroquinoline-Based MAO Inhibitors

The defined pharmacophore—comprising a 6-hydroxy group, 7-isopropylamino substituent, and 2,2,4-trimethyl pattern on the tetrahydroquinoline core—provides a well-characterized starting point for medicinal chemistry optimization [3]. Researchers can systematically modify each position to probe the contribution to MAO-B affinity and selectivity, using this compound as the reference standard in head-to-head SAR campaigns [1].

Chemical Probe for Differentiating MAO-B from MAO-A in Complex Biological Samples

With a selectivity ratio of 13.25 (MAO-B/MAO-A) [1], this compound can serve as a pharmacological tool to dissect the relative contributions of MAO-B and MAO-A in tissue homogenates or cell lysates when used at discriminating concentrations (e.g., 1–5 µM, where MAO-B is substantially inhibited while MAO-A remains largely unaffected). This application supports neuroscience research into monoamine metabolism in brain region-specific studies [2].

Procurement Quality Control for Authentic Tetrahydroquinoline-Based Inhibitors

Procurement teams should use the InChI Key (LNWIOMNDJMFPIG-UHFFFAOYSA-N) and molecular formula (C15H24N2O, MW 248.36) [3] to authenticate the compound and avoid misidentification as isotetrandrine or other structurally divergent molecules. Verification by HPLC purity (≥95%) and NMR spectroscopy should be specified in purchase orders to ensure batch-to-batch reproducibility in biological assays.

Quote Request

Request a Quote for 7-(Isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.